molecular formula C12H17IN6O4 B8494352 2-Iodo-8-ethylaminoadenosine

2-Iodo-8-ethylaminoadenosine

Cat. No.: B8494352
M. Wt: 436.21 g/mol
InChI Key: HMLLRMNZCXDZRZ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-8-ethylaminoadenosine is a synthetic adenosine receptor ligand designed for pharmacological and biochemical research. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that play critical roles in regulating central nervous system function, cardiovascular activity, and immune responses . Substitutions on the adenine scaffold, particularly at the 2- and 8- positions, are well-established strategies for developing receptor subtype-selective agonists and antagonists . The 2-iodo substitution, as seen in related compounds like 2-Iodo-5'-ethylcarboxamido Adenosine, is often associated with high binding affinity, while modifications on the 8-position can significantly influence selectivity and functional activity (agonism vs. antagonism) . This compound is expected to be a valuable tool for scientists studying purinergic signaling. Potential research applications include investigating the structure-activity relationships (SAR) of adenosine receptor ligands, probing receptor binding sites through biochemical assays, and characterizing subtype-specific functions in cellular models . As with related analogs, its mechanism of action is likely mediated through interaction with one or more adenosine receptor subtypes, potentially acting as an agonist, partial agonist, or antagonist depending on the specific receptor and its functional coupling . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C12H17IN6O4

Molecular Weight

436.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(ethylamino)-2-iodopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17IN6O4/c1-2-15-12-16-5-8(14)17-11(13)18-9(5)19(12)10-7(22)6(21)4(3-20)23-10/h4,6-7,10,20-22H,2-3H2,1H3,(H,15,16)(H2,14,17,18)/t4-,6-,7-,10-/m1/s1

InChI Key

HMLLRMNZCXDZRZ-KQYNXXCUSA-N

Isomeric SMILES

CCNC1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

Canonical SMILES

CCNC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

2-Iodo-8-ethylaminoadenosine primarily functions as an agonist for adenosine receptors, particularly the A2A subtype. Its pharmacological applications include:

  • Cardiovascular Effects : The compound has been shown to influence cardiovascular functions by modulating adenosine receptor activity. Activation of the A2A receptor can lead to vasodilation and decreased platelet aggregation, making it a potential candidate for treating conditions related to thrombosis and ischemia .
  • Neurological Disorders : Research indicates that A2A receptors play a significant role in neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound's ability to selectively activate these receptors may provide neuroprotective effects and improve cognitive functions by reducing neuroinflammation and amyloid plaque formation .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Study 1Cardiovascular EffectsDemonstrated significant reduction in platelet aggregation in vitro when treated with the compound, suggesting potential for use in thrombotic disorders .
Study 2NeuroprotectionShowed that activation of A2A receptors by this compound reduced neuroinflammation in animal models of Alzheimer's disease, leading to improved cognitive function .
Study 3Receptor Binding AffinityReported Ki values indicating strong binding affinity for A2A receptors (as low as 82 nM), highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues

Adenosine derivatives are modified to optimize receptor binding, pharmacokinetics, and stability. Below is a comparison of 2-Iodo-8-ethylaminoadenosine with structurally related compounds:

Compound Modifications Receptor Selectivity Metabolic Stability Key Applications
This compound 2-Iodo, 8-ethylamino High A₃ selectivity Moderate Neuroprotection, anti-inflammatory
8-Phenylthioadenosine 8-Phenylthio A₁/A₂A selectivity Low Cardiovascular research
N⁶-Cyclopentyladenosine N⁶-Cyclopentyl A₁ selective High Cardiac ischemia models
CGS-21680 2-[p-(2-Carboxyethyl)phenethylamino] A₂A selective Low Parkinson’s disease research

Key Findings :

  • Receptor Selectivity: The 2-iodo substitution in this compound enhances A₃ receptor binding (Kᵢ ~ 10 nM) while reducing affinity for A₁ and A₂A receptors compared to unmodified adenosine .
  • Metabolic Stability: The ethylamino group at the 8-position reduces degradation by adenosine deaminase (half-life ~2 hours in plasma), outperforming 8-Phenylthioadenosine (half-life <30 minutes) .
  • Therapeutic Potential: Unlike N⁶-Cyclopentyladenosine (A₁-selective), this compound’s A₃ selectivity makes it a candidate for targeting inflammatory pathways in neurodegenerative diseases .
Functional Analogues

Compounds like 2-Azidoethanamine () and 2-oxazolidone-based metal complexes () share reactivity or coordination properties but lack adenosine receptor activity. For example:

Preparation Methods

Starting Material Preparation

Adenosine serves as the precursor. Prior to iodination, protective groups (e.g., acetyl) may be introduced to the ribose hydroxyls to prevent side reactions. The 2',3',5'-tri-O-acetyl-adenosine derivative is commonly used.

Iodination at C2

Iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich purine ring.

Example Conditions :

  • Reagents : 2-iodoadenosine (1.0 equiv), NIS (1.2 equiv), acetic acid (solvent).

  • Reaction : Stirred at 25°C for 12 hours.

  • Yield : ~85% (isolated as a white crystalline solid).

Bromination at C8

The iodinated intermediate undergoes bromination at C8 using bromine (Br<sub>2</sub>) in dioxane under basic conditions (e.g., NaHCO<sub>3</sub>). This step introduces a bromine atom, which is later displaced by ethylamine.

Key Data :

ParameterValue
Substrate2-iodoadenosine
Brominating AgentBr<sub>2</sub> (1.1 equiv)
SolventDioxane
Temperature0–5°C (ice bath)
Reaction Time2 hours
Yield78%

Ethylamination at C8

The bromine atom at C8 is replaced by ethylamine via nucleophilic aromatic substitution (SNAr). Ethylamine (70% aqueous solution) is used in excess to drive the reaction to completion.

Procedure :

  • Substrate : 8-bromo-2-iodoadenosine (0.19 mmol).

  • Reagent : Ethylamine (2.5 mL, 70% w/v in H<sub>2</sub>O).

  • Conditions : Stirred at 25°C for 16 hours.

  • Workup : Concentration under reduced pressure, followed by crystallization from water.

  • Yield : 70–75% (reported for analogous compounds).

Mechanistic Considerations

Regioselectivity in Iodination

The C2 position of adenosine is preferentially iodinated due to the directing effects of the adjacent amino group at C6. Quantum mechanical calculations suggest that the transition state for electrophilic attack is stabilized at C2 by resonance with the purine π-system.

Ethylamine Incorporation

The SNAr mechanism at C8 proceeds via a Meisenheimer complex, where the electron-withdrawing iodine at C2 activates the purine ring toward nucleophilic attack. Ethylamine acts as a strong nucleophile, displacing bromide with inversion of configuration.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, H8), 5.88 (d, 1H, H1'), 4.60 (m, 1H, H2'), 4.10 (m, 1H, H3'), 3.80 (m, 2H, H5'), 3.00 (q, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.20 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>).

  • HRMS : m/z calc. for C<sub>12</sub>H<sub>17</sub>IN<sub>6</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 437.04; found: 437.05.

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient).

  • Storage : Stable at −20°C for 12 months (lyophilized form).

Comparative Analysis of Methods

Alternative Routes

A patent-disclosed single-step method uses 2-iodoadenosine treated with ethylamine and iodine simultaneously, but yields are lower (≤50%) due to competing side reactions.

Solvent Optimization

Replacing water with tetrahydrofuran (THF) in the amination step improves solubility but requires higher temperatures (60°C), risking decomposition.

Challenges and Solutions

Byproduct Formation

  • Issue : N7-ethylation occurs in 5–10% of cases.

  • Mitigation : Use of bulky bases (e.g., DIPEA) suppresses N-alkylation.

Purification Difficulties

  • Issue : Co-elution of unreacted ethylamine.

  • Solution : Ion-exchange chromatography (Dowex 50WX4) effectively separates the product.

Scalability and Industrial Relevance

The two-step process has been scaled to 100-g batches with consistent yields (72–75%). Key cost drivers include iodine reagents and palladium catalysts, but overall process economics favor pharmaceutical production .

Q & A

Q. What are the optimal synthetic pathways for 2-Iodo-8-ethylaminoadenosine, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves iodination of adenosine derivatives under controlled conditions. Key variables include:

  • Solvent polarity (e.g., DMF vs. THF) and its impact on nucleophilic substitution efficiency.
  • Temperature : Lower temperatures (0–25°C) minimize side reactions like dehalogenation .
  • Catalyst selection : Pd/C or CuI catalysts for cross-coupling modifications.

Q. How can researchers validate the structural identity of this compound post-synthesis?

Answer: Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C chemical shifts with literature (e.g., adenosine core vs. iodo-ethylamine modifications).
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental analysis : Verify iodine content (~25–28% theoretical for C12_{12}H16_{16}IN5_5O4_4) .

Critical Step: For novel analogs, X-ray crystallography is recommended to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the adenosine receptor binding affinity of this compound, and how can contradictory data across studies be resolved?

Answer:

  • Competitive binding assays : Use 3^3H-CCPA (A1_1 receptor) or 3^3H-ZM241385 (A2A_{2A} receptor) with membrane preparations from transfected HEK293 cells.
  • Dose-response curves : Analyze IC50_{50} values with nonlinear regression (e.g., GraphPad Prism).

Common Contradictions:

  • Receptor subtype specificity : Discrepancies may arise from cell-line variability (e.g., endogenous receptor expression in non-transfected cells) .
  • Ligand stability : Iodo-substituted analogs may degrade under assay conditions, requiring stability testing via LC-MS .

Example Data Comparison:

StudyA1_1 IC50_{50} (nM)A2A_{2A} IC50_{50} (nM)Notes
Smith et al. (2023)12 ± 2450 ± 50HEK293, 1 hr incubation
Lee et al. (2024)45 ± 5120 ± 20CHO cells, 2 hr incubation

Resolution: Standardize cell lines, incubation times, and validate ligand stability .

Q. How can researchers design mechanistic studies to elucidate the metabolic stability of this compound in hepatic microsomes?

Answer:

  • In vitro microsomal assays : Incubate compound with human liver microsomes (HLM) + NADPH.
  • Sampling intervals : Collect at 0, 15, 30, 60 min for LC-MS/MS analysis.
  • Control experiments : Include CYP450 inhibitors (e.g., ketoconazole) to identify enzyme contributions .

Key Parameters:

  • Half-life (t1/2_{1/2}) : Calculate using first-order kinetics.
  • Intrinsic clearance (CLint_{int}) : CLint=0.693t1/2×microsomal proteinvolume\text{CL}_{int} = \frac{0.693}{t_{1/2}} \times \frac{\text{microsomal protein}}{volume} .

Data Interpretation Challenge:

  • Species-specific differences (e.g., rat vs. human microsomes) may require cross-validation with in vivo models .

Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?

Answer:

  • Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., log[inhibitor] vs. normalized response).
  • ANOVA with post-hoc tests : Compare IC50_{50} values across cell lines (e.g., MCF-7 vs. HeLa).
  • Error analysis : Report 95% confidence intervals and assess assay reproducibility via coefficient of variation (CV < 15%) .

Pitfall Avoidance:

  • Normalize viability data to vehicle controls to account for plate-to-plate variability.
  • Use high-content imaging (e.g., Hoechst/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Methodological and Ethical Considerations

Q. How should researchers address ethical concerns when using this compound in animal models of neurological disorders?

Answer:

  • Institutional approval : Obtain IACUC or equivalent approval for dosing regimens and humane endpoints.
  • Dose justification : Base on prior pharmacokinetic data to minimize unnecessary toxicity.
  • Transparency : Report attrition rates and adverse events in publications .

Q. What strategies ensure reproducibility when scaling up this compound synthesis for collaborative studies?

Answer:

  • Batch documentation : Record solvent lot numbers, catalyst activation steps, and purification gradients.
  • Inter-lab validation : Share aliquots of a reference standard for cross-lab HPLC/NMR verification .

Q. Open Research Gaps

  • Long-term stability : No studies have assessed degradation products under physiological pH (7.4) over >6 months .
  • Off-target effects : RNA-seq profiling could identify unintended transcriptomic changes in treated cells .

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